molecular formula C17H26N4O3 B5914472 (5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5914472
M. Wt: 334.4 g/mol
InChI Key: PATDWCYBNWFRDO-UHFFFAOYSA-N
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Description

(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the cyclohexenyl group, and the attachment of the dimethylaminoethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-5-[2-(dimethylamino)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-20(2)11-9-18-12-14-15(22)19-17(24)21(16(14)23)10-8-13-6-4-3-5-7-13/h6,12,23H,3-5,7-11H2,1-2H3,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATDWCYBNWFRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN=CC1=C(N(C(=O)NC1=O)CCC2=CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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